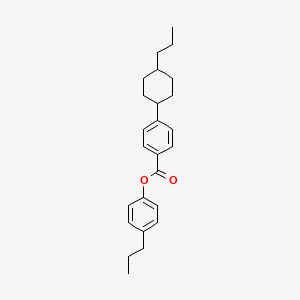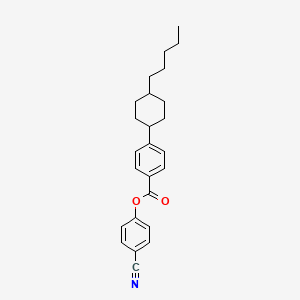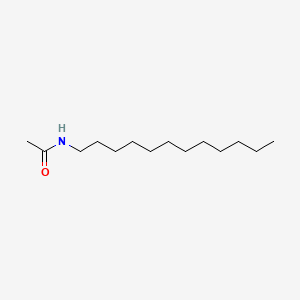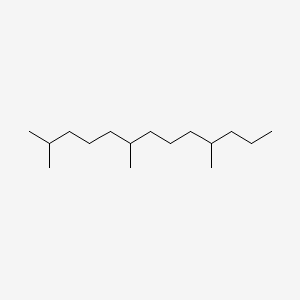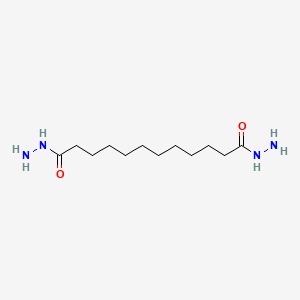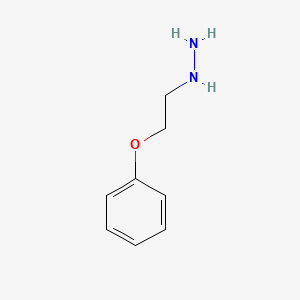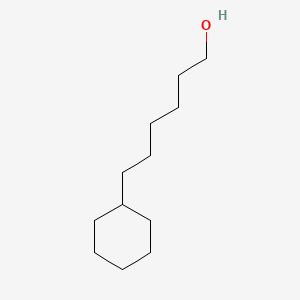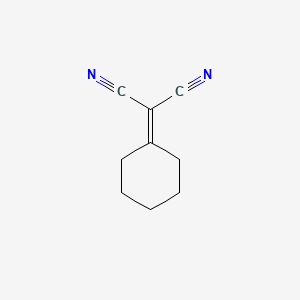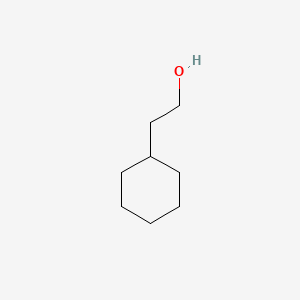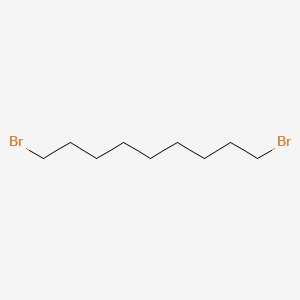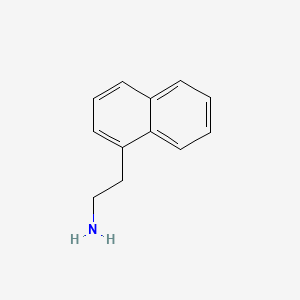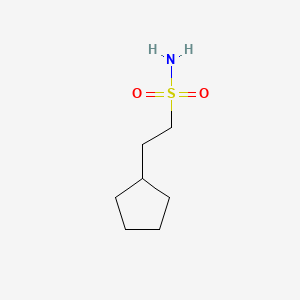
Cyclopentaneethanesulfonamide
Vue d'ensemble
Description
Cyclopentaneethanesulfonamide, also known as CPE, is an organic compound that belongs to the class of sulfonamides and is used in various scientific research applications. CPE is a cyclic amide and consists of a cyclopentane ring with a sulfonamide group attached to the ring. It is a versatile compound and has been used in a variety of research applications, including drug design and development, enzyme inhibition, and biochemical and physiological studies.
Applications De Recherche Scientifique
Lewis Acid Catalyzed Annulations
Cyclopentene sulfonamides, including compounds related to cyclopentaneethanesulfonamide, can be synthesized through Lewis acid-catalyzed (3 + 2)-annulations of donor-acceptor cyclopropanes and ynamides. This method delivers cyclopentene sulfonamides in good to excellent yields, with deprotection and hydrolysis resulting in 2,3-substituted cyclopentanones. This process is highly diastereoselective, showcasing the compound's utility in complex chemical synthesis (Mackay et al., 2014).
Macrocyclic Compounds Synthesis
The synthesis of polyazamacrocyclic compounds via the modified Richman-Atkins cyclization of beta-trimethylsilylethanesulfonamides expands existing methodologies. This approach enables the preparation of labile polyazannaphthalenophanes and polyazananthracenophanes, which were not previously available in appreciable quantities. This highlights the role of cyclopentaneethanesulfonamide derivatives in the synthesis of complex macrocyclic structures (Hoye et al., 2001).
Optical Biomolecular Recognition
Functional cyclophanes, closely related to cyclopentaneethanesulfonamide structures, serve as promising hosts for optical biomolecular recognition. Their ability to encapsulate and stabilize guest molecules through non-covalent interactions makes them suitable for the development of selective probes for various biomolecules (Ramaiah et al., 2010).
Supramolecular Hosts for Binding
Cyclophanes, including those related to cyclopentaneethanesulfonamide, are known for their supramolecular hosting capabilities, which allow them to bind atomic or molecular guests within their cavities through non-covalent interactions. This property is exploited in applications such as drug design, where the exceptional stability and selective recognition abilities of cyclophanes can be utilized (Weidmann & Craik, 2016).
New Directions in Self-Assembly
Research in self-assembly and capture of organic macrocycles, cages, and cyclophanes has opened new directions for creating diverse cyclophane derivatives. These efforts have overcome traditional synthesis challenges, offering new pathways for discovering unique properties and applications of cyclophane-based compounds (Shear & Johnson, 2021).
Propriétés
IUPAC Name |
2-cyclopentylethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2S/c8-11(9,10)6-5-7-3-1-2-4-7/h7H,1-6H2,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLOOVUNPORBZON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCS(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50170505 | |
| Record name | Cyclopentaneethanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50170505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopentylethanesulfonamide | |
CAS RN |
17854-73-8 | |
| Record name | Cyclopentaneethanesulfonamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017854738 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclopentaneethanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50170505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[3-(5-cyano-1-ethyl-4-methyl-2,6-dioxopyridin-3-ylidene)prop-1-enyl]-1-ethyl-6-hydroxy-4-methyl-2-oxopyridine-3-carbonitrile;N,N-diethylethanamine](/img/structure/B1345995.png)
